molecular formula C19H22ClNO3 B14148880 Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate CAS No. 790709-22-7

Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B14148880
CAS No.: 790709-22-7
M. Wt: 347.8 g/mol
InChI Key: XQLRTDZVVXSDTE-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a naphthalene moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a naphthalene derivative, followed by esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol under specific conditions.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group yields an alcohol.

Scientific Research Applications

Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: Shares the piperidine and ester functional groups but lacks the naphthalene moiety.

    4-Hydroxy-2-quinolones: Contains a similar aromatic system but differs in the overall structure and functional groups.

Uniqueness

Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

CAS No.

790709-22-7

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H22ClNO3/c1-2-24-19(23)13-7-9-21(10-8-13)12-14-11-17(20)15-5-3-4-6-16(15)18(14)22/h3-6,11,13,22H,2,7-10,12H2,1H3

InChI Key

XQLRTDZVVXSDTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C3=CC=CC=C3C(=C2)Cl)O

solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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